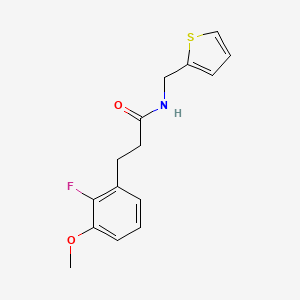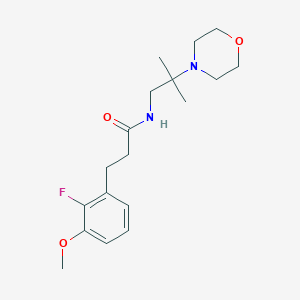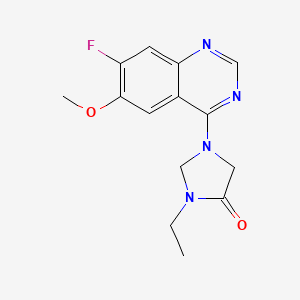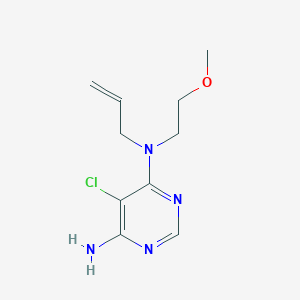
3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is known for its unique chemical structure, which makes it an ideal candidate for developing new drugs and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and tubulin, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide has also been shown to exhibit other biochemical and physiological effects. It has been shown to possess antioxidant activity, which may be beneficial for the treatment of various diseases. This compound has also been shown to exhibit anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide in lab experiments is its unique chemical structure, which makes it an ideal candidate for developing new drugs and materials. However, one of the main limitations of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the development of new materials based on this compound, which may have applications in various industries. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide can be achieved through several methods, including the use of a palladium-catalyzed coupling reaction. This method involves the reaction of 3,4,5-trimethoxyphenylboronic acid with 3-chlorothiophene-2-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting mixture is then heated under reflux conditions, and the product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
IUPAC Name |
3-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-18-10-6-8(7-11(19-2)12(10)20-3)16-14(17)13-9(15)4-5-21-13/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCKESQOCOWYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)

![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6623904.png)
![4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6623911.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)
![3-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B6623924.png)


![(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623958.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)